tert-Butyl (6-bromo-2,3-dihydrobenzofuran-3-yl)carbamate, also known by its chemical formula , is a compound that belongs to the class of carbamates, which are derivatives of carbamic acid. This specific compound features a tert-butyl group attached to a 6-bromo-2,3-dihydrobenzofuran moiety, making it of interest in medicinal chemistry and organic synthesis. The compound has garnered attention for its potential applications in pharmacology, particularly as a lead compound for developing inhibitors targeting specific biological pathways.
The compound can be sourced from various chemical suppliers and is classified under the International Union of Pure and Applied Chemistry (IUPAC) naming conventions. It is cataloged with several identifiers, including the CAS number 2364561-61-3 and the ACD number MFCD33022303. Its molecular weight is approximately 314.18 g/mol, and it typically exhibits a purity greater than 95% in commercial preparations .
The synthesis of tert-butyl (6-bromo-2,3-dihydrobenzofuran-3-yl)carbamate can be achieved through several methods. One notable approach involves the use of ortho-hydroxyphenyl-substituted para-quinone methides as starting materials. These substrates react with ammonium salts in the presence of bases like cesium carbonate in dichloromethane to yield the desired benzofuran derivatives. The reaction conditions are optimized for yield and selectivity, often employing techniques such as chromatography for purification .
The synthesis typically involves:
The molecular structure of tert-butyl (6-bromo-2,3-dihydrobenzofuran-3-yl)carbamate features:
Key structural data include:
tert-butyl (6-bromo-2,3-dihydrobenzofuran-3-yl)carbamate can participate in various chemical reactions:
The reaction conditions can vary widely based on the desired outcome; for example, palladium-catalyzed coupling reactions are common for introducing aryl groups at the bromine site.
The mechanism of action for compounds like tert-butyl (6-bromo-2,3-dihydrobenzofuran-3-yl)carbamate often involves interactions with specific biological targets, such as proteins involved in signaling pathways or enzymatic activities. The presence of the bromine atom may enhance binding affinity due to halogen bonding effects.
In biological assays, this compound may exhibit activity against certain targets like protein arginine methyltransferase 5 (PRMT5), suggesting potential applications in cancer therapy or other areas where PRMT5 is implicated .
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm structure and purity.
tert-butyl (6-bromo-2,3-dihydrobenzofuran-3-yl)carbamate has significant scientific uses:
This compound exemplifies how modifications to simple organic frameworks can lead to biologically active molecules with potential therapeutic applications.
This method leverages ortho-quinone methides (o-QMs) as transient intermediates to construct the dihydrobenzofuran core. Cinchona alkaloid catalysts (e.g., β-isocupreidine derivatives) enable asymmetric [4+1] annulation between ammonium ylides and in situ-generated o-QMs. The reaction proceeds through betaine intermediates, where catalyst-controlled proton transfer ensures >95:5 trans-diastereoselectivity and up to 98% enantiomeric excess (ee) for the (3S) configuration .
Critical parameters include:
Table 2: Performance of Organocatalysts in [4+1] Annulation
Catalyst | ee (%) | de (%) | Yield (%) |
---|---|---|---|
Cinchona alkaloid A2 | 98 | >95:5 | 88 |
Modified β-ICD (NO₂) | 95 | >90:10 | 82 |
Thiourea-cinchona hybrid | 90 | 80:20 | 75 |
Copper complexes with bis(oxazoline) (BOX) ligands achieve enantioselective cyclization of prochiral bromophenol substrates. The Cu(I)/(R)-Ph-BOX system catalyzes intramolecular etherification and C–N bond formation, yielding the title compound with up to 92% ee. Key mechanistic aspects include:
This method is superior to nickel-catalyzed alternatives, which exhibit lower enantiocontrol (70–85% ee) under photochemical conditions .
4-Dimethylaminopyridine (DMAP) enables a one-pot cyclization-carbamation sequence starting from 2-bromo-4-allylphenols. The process involves:
Table 3: Solvent Optimization in DMAP-Mediated Carbamation
Solvent | Epimerization (%) | Reaction Time (h) | Yield (%) |
---|---|---|---|
Toluene | ≤2 | 12 | 90 |
THF | 5 | 8 | 85 |
DCM | 3 | 10 | 88 |
DMF | 8 | 6 | 78 |
6-Bromo-1-indanone intermediates serve as precursors for spirocyclic analogs via ring-expansion reactions. Key approaches include:
Table 4: Bromination Methods for C6 Functionalization
Method | Reagent | Yield (%) | Regioselectivity |
---|---|---|---|
Directed ortho-metalation | n-BuLi/Br₂ | 92 | >95% C6 |
Electrophilic bromination | Br₂/AcOH | 85 | 80% C6 |
NBS with acid catalysis | NBS/H₂SO₄/DCM | 89 | >90% C6 |
The Boc group is installed using tert-butyl chloroformate under stereoretentive conditions:
Scheme: Stereoretentive Boc Protection
(3S)-6-Bromo-2,3-dihydrobenzofuran-3-amine + (Boc)₂O → [DMAP, Toluene] tert-Butyl (6-bromo-2,3-dihydrobenzofuran-3-yl)carbamate
Table 5: Comparative Boc Protection Methods
Method | Base/Catalyst | Solvent | ee Retention (%) | Yield (%) |
---|---|---|---|---|
Enzymatic amination/Boc | DMAP | Toluene | >99 | 95 |
Chiral resolution/Boc | Et₃N | DCM | 98 | 82 |
Asymmetric Friedel-Crafts | Cinchona alkaloid | THF | 94 | 80 |
Concluding Remarks
The synthesis of tert-butyl (6-bromo-2,3-dihydrobenzofuran-3-yl)carbamate exemplifies advances in stereoselective heterocyclic chemistry. Organocatalytic cyclizations, copper/BOX catalysis, and enzymatic amination represent efficient strategies balancing yield and enantiopurity. The bromo substituent’s versatility enables downstream derivatization for complex molecular architectures, underscoring this compound’s role in modern drug discovery.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1